

# The y-Subunit: A Linchpin in Mycobacterium tuberculosis ATP Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Mtb ATP synthase-IN-1 |           |
| Cat. No.:            | B10854837             | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The F1Fo-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its essential role in producing the cellular energy currency, ATP, under various physiological conditions has validated it as a prime target for novel anti-tubercular drug development. Within this complex molecular machine, the central stalk, comprising the  $\gamma$  and  $\epsilon$  subunits, plays a pivotal role in coupling proton translocation to ATP synthesis through a sophisticated rotational mechanism. The  $\gamma$ -subunit, in particular, is not only a crucial component of the enzyme's catalytic cycle but also possesses unique structural features in mycobacteria that are being exploited for the development of targeted inhibitors. This technical guide provides a comprehensive overview of the structure and function of the Mtb ATP synthase  $\gamma$ -subunit, its role in the enzyme's mechanism, and its significance as a target for inhibition. We present a compilation of quantitative data on inhibitors, detailed experimental protocols for key assays, and visual representations of the underlying molecular processes to serve as a valuable resource for the scientific community engaged in tuberculosis research and drug discovery.

#### Introduction

Tuberculosis remains a global health crisis, exacerbated by the emergence of multidrugresistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This necessitates the discovery of novel drug targets and therapeutic agents. The Mtb F1Fo-ATP



synthase, an enzyme essential for both replicating and dormant bacilli, has emerged as a clinically validated target.[1] The approval of bedaquiline, a diarylquinoline that targets the Fo subunit of ATP synthase, has paved the way for further exploration of this enzyme complex as a source of new anti-tubercular agents.[2][3]

The F1Fo-ATP synthase is a multi-subunit complex composed of a membrane-embedded Fo domain that facilitates proton translocation and a soluble F1 domain that catalyzes ATP synthesis. [4] The rotation of the central stalk, driven by the proton motive force, induces conformational changes in the catalytic  $\beta$ -subunits of the F1 domain, leading to ATP synthesis. [5][6] The  $\gamma$ -subunit forms the core of this central stalk and is instrumental in this energy coupling process. [5][7]

Notably, the mycobacterial ATP synthase possesses unique structural features that distinguish it from its human mitochondrial counterpart, offering opportunities for selective inhibition.[2][8] The y-subunit in Mtb, for instance, contains a unique loop region that is absent in other bacteria and eukaryotes.[8][9][10] This guide will delve into the intricacies of the y-subunit's role in Mtb ATP synthase function and its inhibition, providing a technical foundation for researchers in the field.

# Structure and Function of the Mtb ATP Synthase y-Subunit

The Mtb ATP synthase consists of the F1 sector ( $\alpha3\beta3\gamma\delta\epsilon$ ) and the Fo sector (ab'b $\delta$ c9).[4] The y-subunit, along with the  $\epsilon$ -subunit and the c-ring, forms the rotor of this molecular motor.[4] As protons flow through the Fo domain, the c-ring rotates, driving the rotation of the attached y and  $\epsilon$  subunits. The asymmetric shape of the y-subunit as it rotates within the  $\alpha3\beta3$  hexamer of the F1 domain induces sequential conformational changes in the three catalytic  $\beta$ -subunits, cycling them through "open," "loose," and "tight" states to bind ADP and Pi, synthesize ATP, and release ATP, respectively.[6][11]

A key distinguishing feature of the mycobacterial ATP synthase is a unique mechanism for the auto-inhibition of ATP hydrolysis. This involves an extended C-terminal region of one of the  $\alpha$ -subunits that engages with a specific loop in the  $\gamma$ -subunit, effectively acting as a ratchet to prevent rotation in the hydrolytic direction.[1][2][3] This is crucial for the bacterium's survival in low-energy states, preventing the wasteful depletion of ATP.[1]



Furthermore, the Mtb y-subunit possesses a unique 13- to 14-amino acid loop (residues ~165-178) that is not found in other organisms.[9][10][12] Deletion of this loop has been shown to decrease ATP synthesis and increase ATP hydrolysis, highlighting its importance in the catalytic mechanism and regulation.[10] This unique structural element presents an attractive target for the development of species-specific inhibitors.[8][9]

# The y-Subunit as a Drug Target

The unique structural and functional aspects of the Mtb ATP synthase y-subunit make it a compelling target for novel anti-tubercular drugs. Inhibitors that specifically target these unique mycobacterial features are expected to have a high degree of selectivity and a reduced risk of off-target effects on the human mitochondrial ATP synthase.

One such inhibitor, GaMF1, has been identified to specifically target the unique  $\gamma$ -loop of the Mtb ATP synthase.[8][13] This compound has demonstrated potent bactericidal activity against M. tuberculosis, including drug-resistant strains, and M. abscessus.[13] The mechanism of action involves the disruption of the normal function of the  $\gamma$ -subunit, leading to the inhibition of ATP synthesis and subsequent bacterial cell death.

The interaction between the C-terminal extension of the  $\alpha$ -subunit and the  $\gamma$ -subunit for auto-inhibition of ATP hydrolysis also presents a potential target.[14] A small molecule, AIMF1, has been developed to target this  $\alpha$ - $\gamma$  interface, demonstrating the feasibility of this approach.[14]

### **Quantitative Data on Mtb ATP Synthase Inhibitors**

The following tables summarize the quantitative data for various inhibitors targeting the Mtb ATP synthase, with a focus on those interacting with or whose effects are related to the y-subunit.



| Inhibitor                         | Target<br>Subunit(s<br>)         | Assay<br>Type                      | Test<br>Organism<br>/System | IC50           | MIC      | Citation(s<br>) |
|-----------------------------------|----------------------------------|------------------------------------|-----------------------------|----------------|----------|-----------------|
| GaMF1                             | y-subunit<br>(loop)              | Intracellula<br>r ATP<br>synthesis | M.<br>abscessus             | 10 ± 0.9<br>μΜ | [13]     | _               |
| NADH-<br>driven ATP<br>synthesis  | M.<br>abscessus<br>IMVs          | 13 ± 2.5<br>μΜ                     | [13]                        | _              |          |                 |
| Growth<br>Inhibition              | M.<br>abscessus<br>ATCC<br>19977 | 13 ± 2.1<br>μΜ<br>(MIC50)          | [13]                        | _              |          |                 |
| Growth<br>Inhibition              | M.<br>tuberculosi<br>s           | 33 μM<br>(MIC50)                   | [13]                        |                |          |                 |
| Growth<br>Inhibition              | M. bovis<br>BCG                  | 17 μM<br>(MIC50)                   | [13]                        |                |          |                 |
| AIMF1                             | α-γ<br>interface                 | NADH-<br>driven ATP<br>synthesis   | Mycobacte<br>rial IMVs      | ~μM range      | [10][14] | _               |
| Reconstitut ed F1Fo- ATP synthase | Recombina<br>nt                  | ~μM range                          | [10][14]                    |                |          |                 |
| Bedaquilin<br>e (BDQ)             | c, ε<br>subunits                 | ATP<br>synthesis                   | M. phlei<br>IMVs            | 20-25 nM       | [8]      |                 |
| Growth<br>Inhibition              | M.<br>tuberculosi<br>s H37Rv     | 0.03 μg/mL<br>(MIC99)              |                             |                |          | -               |
| TBAJ-876                          | c, a<br>subunits                 | Growth<br>Inhibition               | M.<br>tuberculosi           | 0.004<br>μg/mL |          |                 |



|                                           |                              |                                                    | S                                                               | (MIC90)                                                            |
|-------------------------------------------|------------------------------|----------------------------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------------|
| SQ31f                                     | a-c<br>interface             | ATP<br>synthesis                                   | Purified<br>Mtb ATP<br>synthase                                 | ~10-fold<br>more<br>potent than<br>ATP<br>hydrolysis<br>inhibition |
| Growth<br>Inhibition                      | M.<br>smegmatis              | 12.5 μM<br>(MIC90)                                 |                                                                 |                                                                    |
| Epigallocat<br>echin<br>gallate<br>(EGCG) | ε subunit                    | NADH-<br>driven ATP<br>synthesis                   | 155 nM                                                          | [10]                                                               |
| Succinate-<br>driven ATP<br>synthesis     | 2.2 μΜ                       | [10]                                               |                                                                 |                                                                    |
| Growth<br>Inhibition                      | M.<br>tuberculosi<br>s H37Rv | 4.25 μM<br>(MIC50)                                 | [10]                                                            |                                                                    |
| DeMF1                                     | δ subunit                    | NADH- and<br>succinate-<br>driven ATP<br>synthesis | Mycobacte<br>rial IMVs &<br>reconstitut<br>ed F-ATP<br>synthase | ~0.5 μM                                                            |

# **Experimental Protocols**

# Preparation of Inverted Membrane Vesicles (IMVs) from Mycobacterium smegmatis

This protocol is adapted from established methods for preparing IMVs, which are essential for in vitro ATP synthesis and hydrolysis assays.[1][6][9]



- Bacterial Culture: Grow M. smegmatis in 4 liters of Middlebrook 7H9 broth supplemented with ADC at 37°C with shaking to late-log phase.
- Cell Harvesting: Centrifuge the culture at 6,000 x g for 20 minutes at 4°C. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM MOPS-NaOH, pH 7.0, 5 mM MgCl2).
- Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM MOPS-NaOH, pH 7.0, 5 mM MgCl2, 1 mM PMSF, and DNase I). Lyse the cells by passing them through a French pressure cell at 16,000 psi three to four times.
- Removal of Unbroken Cells: Centrifuge the lysate at 27,000 x g for 20 minutes at 4°C to pellet unbroken cells and large debris.
- Isolation of Membranes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 150,000 x g for 1 hour at 4°C to pellet the membrane fraction.
- Vesicle Preparation: Resuspend the membrane pellet in a suitable buffer. To obtain uniformly oriented inside-out vesicles, the membrane suspension can be passed through a French press at a lower pressure (e.g., 8,000 psi).
- Purification and Storage: The IMVs can be further purified by sucrose density gradient centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot the IMVs and store them at -80°C.

#### **ATP Synthesis Assay using Luciferase**

This assay measures the rate of ATP synthesis by IMVs or reconstituted proteoliposomes by detecting the light produced from the luciferase-catalyzed reaction of ATP with luciferin.[7][8]

- Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tricine-KOH, pH 7.5, 0.1 M NaCl, 5 mM KPi, 5 mM MgCl2).
- Assay Setup: In a luminometer cuvette or a 96-well plate, combine the reaction buffer, 50 μg of IMVs, 50 μM ADP, 12.5 mM luciferin, and 25 ng of luciferase.
- Initiation of Reaction: To energize the membranes and initiate ATP synthesis, add a respiratory substrate such as NADH (e.g., final concentration of 1 mM) or succinate (e.g.,



final concentration of 5 mM).

- Measurement: Immediately start monitoring the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
- Controls and Inhibition: To test the effect of inhibitors, pre-incubate the IMVs with the
  compound for a specified time before initiating the reaction. Include negative controls such
  as the addition of an uncoupler (e.g., CCCP) or a known ATP synthase inhibitor (e.g., DCCD)
  to confirm that the measured ATP synthesis is dependent on the proton motive force and
  ATP synthase activity.[8]

### **ATP Hydrolysis Assay (Spectrophotometric)**

This assay measures the ATP hydrolysis activity of ATP synthase by coupling the production of ADP to the oxidation of NADH in an enzyme-coupled reaction.[2][4]

- Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 100 mM KCl, pH 7.5-8.0). To this buffer, add 2.5 mM phosphoenolpyruvate, 200 μM NADH, pyruvate kinase (e.g., 10 units/mL), and lactate dehydrogenase (e.g., 10 units/mL).
- Enzyme Preparation: Use either IMVs or purified, reconstituted F1Fo-ATP synthase. For mycobacterial ATP synthase, which has low intrinsic ATPase activity, a mutant with a truncated α-subunit C-terminus can be used to relieve auto-inhibition.
- Assay Setup: In a spectrophotometer cuvette, add the reaction mixture and the enzyme preparation (e.g., 0.01-0.02 mg/mL protein).
- Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.
- Measurement: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. The molar extinction coefficient for NADH at 340 nm is 6,220 M<sup>-1</sup>cm<sup>-1</sup>.
- Inhibitor Studies: To determine the effect of inhibitors, pre-incubate the enzyme with the
  desired concentration of the compound before adding ATP. The activity is typically defined as
  the portion sensitive to a known inhibitor like DCCD.



# **Visualizing the Molecular Mechanisms**

The following diagrams, created using the DOT language, illustrate key aspects of the Mtb ATP synthase function and inhibition related to the y-subunit.

### **Rotational Catalysis of Mtb ATP synthase**



Click to download full resolution via product page

Caption: Rotational catalysis in Mtb ATP synthase.

# Inhibition of Mtb ATP Synthase by Targeting the γ-Subunit Loop









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Preparation of uniformly oriented inverted inner (cytoplasmic) membrane vesicles from Gram-negative bacterial cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
- 3. mdpi.com [mdpi.com]
- 4. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and identification of membrane vesicle-associated proteins in Gram-positive bacteria and mycobacteria PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Uniformly Oriented Inverted Inner (Cytoplasmic) Membrane Vesicles from Gram-Negative Bacterial Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.vtt.fi [cris.vtt.fi]
- 11. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs -PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The γ-Subunit: A Linchpin in Mycobacterium tuberculosis ATP Synthase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854837#role-of-the-subunit-in-mtb-atp-synthase-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com